

# Application Note: Quantification of N2,7-dimethylguanosine in RNA using HPLC-MS/MS

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## Compound of Interest

Compound Name: *N2,7-dimethylguanosine*

Cat. No.: *B15128040*

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## Introduction

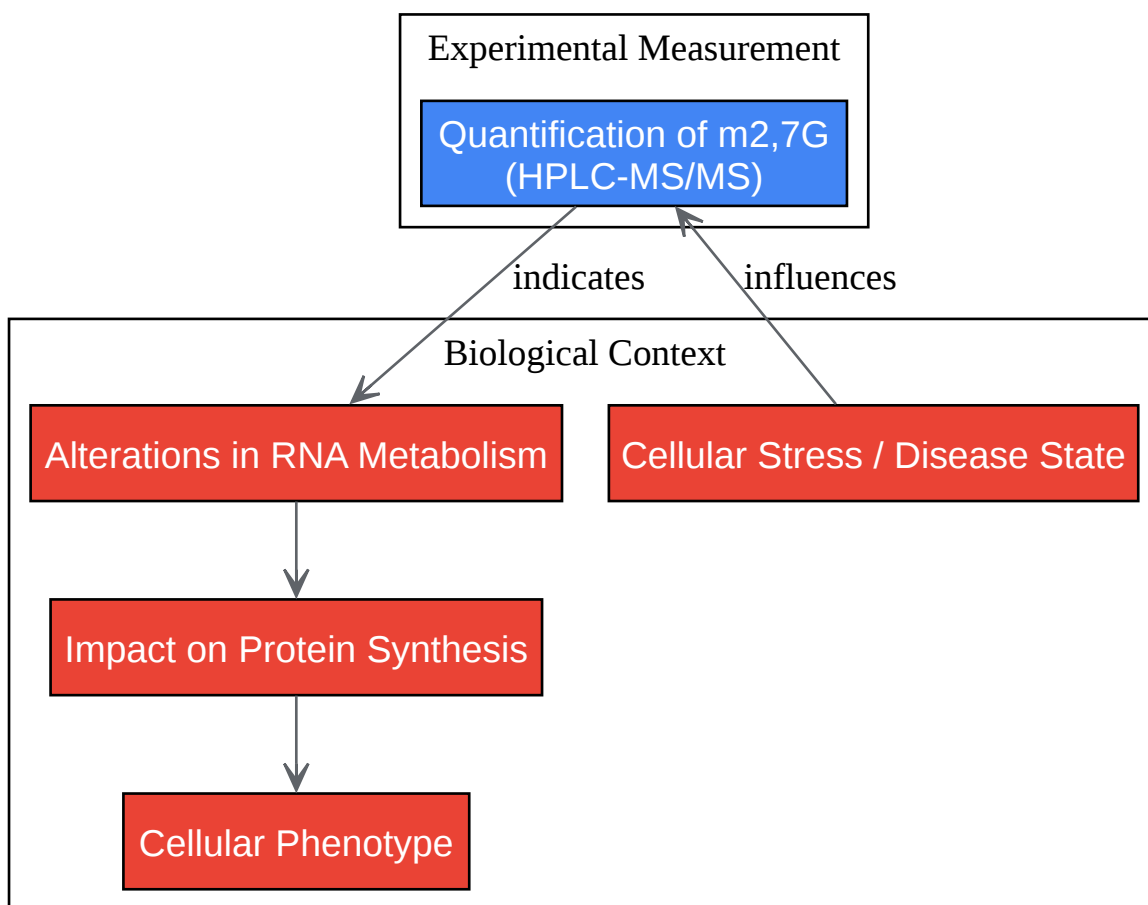
**N2,7-dimethylguanosine** (m2,7G) is a modified ribonucleoside derived from guanosine. The study of RNA modifications, a field known as epitranscriptomics, is rapidly expanding as these modifications are increasingly recognized for their critical roles in regulating gene expression, RNA stability, and translation. Accurate quantification of specific RNA modifications is essential for understanding their biological functions and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the quantification of **N2,7-dimethylguanosine** in RNA samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.

While HPLC-MS/MS is a well-established method for the analysis of many modified nucleosides, specific published protocols for **N2,7-dimethylguanosine** are not readily available. Therefore, this document outlines a comprehensive, generalized workflow and provides guidance on critical steps for method development, particularly the determination of mass spectrometry parameters for m2,7G.

## Experimental Workflow Overview

The overall experimental workflow for the quantification of **N2,7-dimethylguanosine** in RNA is a multi-step process that begins with the isolation of total RNA from a biological sample,

followed by enzymatic digestion of the RNA into its constituent nucleosides. These nucleosides are then separated by HPLC and detected and quantified by a tandem mass spectrometer.



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